tert-Butyl (3-ethylazetidin-3-yl)carbamate
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Overview
Description
tert-Butyl (3-ethylazetidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be easily removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-ethylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-ethylazetidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+3-ethylazetidine→tert-Butyl (3-ethylazetidin-3-yl)carbamate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (3-ethylazetidin-3-yl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-ethylazetidine and tert-butyl alcohol.
Deprotection: The tert-butyl group can be removed using strong acids like trifluoroacetic acid, resulting in the formation of the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid or other strong acids.
Major Products Formed:
Substitution: Various substituted azetidines.
Hydrolysis: 3-ethylazetidine and tert-butyl alcohol.
Deprotection: Free amine (3-ethylazetidine).
Scientific Research Applications
Chemistry: tert-Butyl (3-ethylazetidin-3-yl)carbamate is used as a protecting group in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: In biological research, this compound is used to protect amine groups in biomolecules, allowing for selective reactions to occur without interference from the amine group.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of drugs that require the protection of amine groups during synthesis.
Industry: In the chemical industry, this compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The primary mechanism of action for tert-Butyl (3-ethylazetidin-3-yl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. When the protecting group is no longer needed, it can be removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-Butyl (3-ethylazetidin-3-yl)carbamate.
tert-Butyl N-methylcarbamate: Another carbamate used for protecting amine groups.
Benzyl carbamate: Used for protecting amines but requires different conditions for removal.
Uniqueness: this compound is unique due to the presence of the azetidine ring, which provides additional steric hindrance and stability compared to other carbamates. This makes it particularly useful in complex organic synthesis where selective protection and deprotection of amine groups are required.
Properties
IUPAC Name |
tert-butyl N-(3-ethylazetidin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-5-10(6-11-7-10)12-8(13)14-9(2,3)4/h11H,5-7H2,1-4H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLINLQRBGQBQHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856661 |
Source
|
Record name | tert-Butyl (3-ethylazetidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205749-14-9 |
Source
|
Record name | tert-Butyl (3-ethylazetidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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